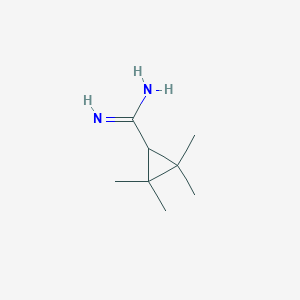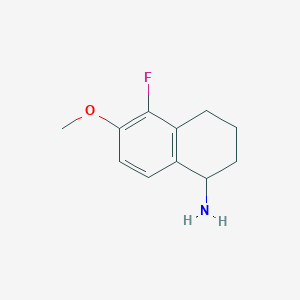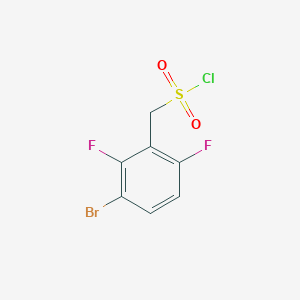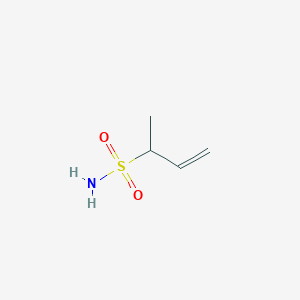
2,2,3,3-Tetramethylcyclopropanecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetramethylcyclopropanecarboximidamide is a chemical compound with a unique structure characterized by a cyclopropane ring substituted with four methyl groups and a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethylcyclopropanecarboximidamide typically involves the cyclopropanation of suitable precursors followed by the introduction of the carboximidamide group. One common method starts with 2,3-dimethyl-2-butene, which undergoes cyclopropanation using a suitable reagent such as diiodomethane in the presence of a zinc-copper couple. The resulting 2,2,3,3-tetramethylcyclopropane is then converted to the carboximidamide derivative through a series of reactions involving nitrile intermediates and subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethylcyclopropanecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3-Tetramethylcyclopropanecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an antiepileptic agent or in cancer research.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethylcyclopropanecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In cancer research, it may exert cytotoxic effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethylcyclopropanecarboxylic acid: A cyclic analogue with a carboxylic acid group instead of a carboximidamide group.
2,2,3,3-Tetramethylcyclopropanecarboxamide: Similar structure but with a carboxamide group.
2,2,3,3-Tetramethylcyclopropanecarbonitrile: Contains a nitrile group instead of a carboximidamide group.
Uniqueness
2,2,3,3-Tetramethylcyclopropanecarboximidamide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity compared to its analogues. The presence of the carboximidamide group allows for unique interactions with biological targets and offers different synthetic possibilities in organic chemistry.
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2,2,3,3-tetramethylcyclopropane-1-carboximidamide |
InChI |
InChI=1S/C8H16N2/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H3,9,10) |
InChI Key |
LYLXANHXKGLRER-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C(=N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[1-(4-Methylphenyl)propyl]amino}propan-1-ol](/img/structure/B13260125.png)





![(2-Methoxyethyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13260162.png)

![4-[(Heptan-4-yl)amino]pentan-1-ol](/img/structure/B13260169.png)

